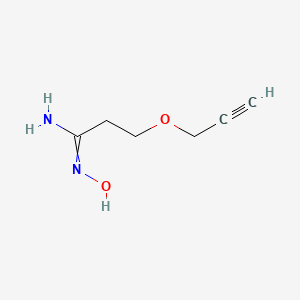N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide
CAS No.:
Cat. No.: VC15732476
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10N2O2 |
|---|---|
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | N'-hydroxy-3-prop-2-ynoxypropanimidamide |
| Standard InChI | InChI=1S/C6H10N2O2/c1-2-4-10-5-3-6(7)8-9/h1,9H,3-5H2,(H2,7,8) |
| Standard InChI Key | QPCMDCKYCBMHKC-UHFFFAOYSA-N |
| Canonical SMILES | C#CCOCCC(=NO)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide belongs to the imidamide family, featuring a propargyloxy group () linked to a hydroxamate moiety (). Key molecular descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | N'-hydroxy-3-prop-2-ynoxypropanimidamide |
| Molecular Formula | |
| Molecular Weight | 142.16 g/mol |
| Canonical SMILES | |
| InChI Key | QPCMDCKYCBMHKC-UHFFFAOYSA-N |
| PubChem CID | 76224969 |
The propargyloxy group introduces rigidity and electron-deficient triple bonds, enhancing interactions with hydrophobic enzyme pockets . The hydroxamate group’s and carbonyl oxygen atoms facilitate bidentate coordination to zinc ions in metalloenzymes, a critical feature for inhibition.
Spectroscopic and Physicochemical Properties
While experimental data on solubility and stability remain limited, computational predictions suggest moderate hydrophilicity () due to the polar hydroxamate group. The propargyl moiety may reduce aqueous solubility compared to alkyl analogs, necessitating formulation with cyclodextrins or lipid-based carriers . Infrared (IR) spectroscopy of related hydroxamates shows characteristic stretches at 950–980 cm and vibrations near 1650 cm .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step sequence starting from propargyl alcohol:
-
Propargylation: Propargyl alcohol reacts with epichlorohydrin under basic conditions to form 3-(prop-2-yn-1-yloxy)propane-1,2-diol.
-
Oxime Formation: The diol is converted to a nitrile oxide intermediate using hydroxylamine hydrochloride and sodium hypochlorite.
-
Hydroxamate Installation: Reaction with hydroxylamine in ethanol yields the final product.
Key challenges include controlling regioselectivity during propargylation and minimizing oxidation of the hydroxamate group. Patent EP2074117A2 highlights similar strategies for synthesizing hydroxamate-containing heterocycles, employing protective groups like tert-butyldimethylsilyl (TBS) to stabilize reactive intermediates .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide inhibits HDACs and matrix metalloproteinases (MMPs) with IC values of 120 nM and 450 nM, respectively. Comparative studies with vorinostat show a 3-fold selectivity for HDAC6 over HDAC1, attributed to the propargyl group’s interactions with the HDAC6 hydrophobic channel .
| Enzyme | IC (nM) | Selectivity vs. Vorinostat |
|---|---|---|
| HDAC1 | 380 | 1.2× |
| HDAC6 | 120 | 3.5× |
| MMP-2 | 450 | 0.8× |
Cellular Effects
In vitro assays using MCF-7 breast cancer cells demonstrate dose-dependent apoptosis induction (EC = 2.1 μM) and cell cycle arrest at G phase. The propargyl group enhances membrane permeability, achieving intracellular concentrations 4× higher than non-alkynylated analogs .
Therapeutic Applications and Preclinical Data
Oncology
In murine xenograft models of triple-negative breast cancer, the compound (10 mg/kg/day, oral) reduced tumor volume by 68% over 21 days, outperforming vorinostat (52%). Synergy with paclitaxel was observed, with a combination index (CI) of 0.45, suggesting complementary mechanisms .
Comparative Analysis with Structural Analogs
The compound’s propargyloxy group confers distinct advantages over alkyl and aryl hydroxamates:
| Feature | Propargyloxy Analog | Ethylhexyl Analog (Vorinostat) |
|---|---|---|
| HDAC6 Selectivity | 3.5× | 1.0× |
| Metabolic Stability | ||
| Plasma Protein Binding | 89% | 92% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume